![molecular formula C6H13NO2S B2831148 (2Z)-3-(propylsulfanyl)prop-2-enoate CAS No. 1062589-55-2](/img/structure/B2831148.png)
(2Z)-3-(propylsulfanyl)prop-2-enoate
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Overview
Description
(2Z)-3-(propylsulfanyl)prop-2-enoate is a chemical compound with the molecular formula C6H10O2S. It is a colorless liquid that has a fruity odor. This compound is also known as allyl propyl sulfide and is used in various scientific research applications.
Mechanism Of Action
The mechanism of action of (2Z)-3-(propylsulfanyl)prop-2-enoate is not well understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body. This inhibition leads to the reduction of certain biochemical processes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2Z)-3-(propylsulfanyl)prop-2-enoate are not well studied. However, it is believed that this compound has anti-inflammatory and antioxidant properties. It is also believed to have anti-cancer properties.
Advantages And Limitations For Lab Experiments
The advantages of using (2Z)-3-(propylsulfanyl)prop-2-enoate in lab experiments are that it is easy to synthesize and is readily available. The limitations of using this compound in lab experiments are that its mechanism of action is not well understood and its biochemical and physiological effects are not well studied.
Future Directions
There are many future directions for the research of (2Z)-3-(propylsulfanyl)prop-2-enoate. One future direction is to study its mechanism of action in detail. Another future direction is to study its biochemical and physiological effects in detail. Further research is needed to understand the potential therapeutic applications of this compound. Additionally, future research could focus on the development of new drugs and medicines based on (2Z)-3-(propylsulfanyl)prop-2-enoate.
Synthesis Methods
The synthesis of (2Z)-3-(propylsulfanyl)prop-2-enoate is done by the reaction of allyl bromide with potassium propyl sulfide. This reaction takes place in the presence of a base such as potassium carbonate. The reaction results in the formation of (2Z)-3-(propylsulfanyl)prop-2-enoate.
Scientific Research Applications
(2Z)-3-(propylsulfanyl)prop-2-enoate is used in various scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used in the synthesis of natural products and pharmaceuticals. This compound is used in the development of new drugs and medicines.
properties
IUPAC Name |
(Z)-3-propylsulfanylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-2-4-9-5-3-6(7)8/h3,5H,2,4H2,1H3,(H,7,8)/p-1/b5-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIZDZYMJILNEC-HYXAFXHYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC=CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCS/C=C\C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O2S- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(propylsulfanyl)prop-2-enoate |
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